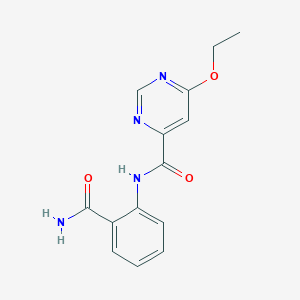

N-(2-carbamoylphenyl)-6-ethoxypyrimidine-4-carboxamide

Description

Properties

IUPAC Name |

N-(2-carbamoylphenyl)-6-ethoxypyrimidine-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N4O3/c1-2-21-12-7-11(16-8-17-12)14(20)18-10-6-4-3-5-9(10)13(15)19/h3-8H,2H2,1H3,(H2,15,19)(H,18,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNWXHNRABYEIPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC=NC(=C1)C(=O)NC2=CC=CC=C2C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-carbamoylphenyl)-6-ethoxypyrimidine-4-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzamide with ethyl 2-chloro-4,6-dimethoxypyrimidine under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-carbamoylphenyl)-6-ethoxypyrimidine-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy or carbamoyl groups are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as LiAlH4 or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines, thiols, or halides can be used under appropriate conditions, often in the presence of a catalyst or under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives, depending on the nucleophile employed.

Scientific Research Applications

N-(2-carbamoylphenyl)-6-ethoxypyrimidine-4-carboxamide has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(2-carbamoylphenyl)-6-ethoxypyrimidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, it may bind to DNA or proteins, affecting their function and leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Core Scaffold Variations

- Pyrimidine vs. Benzamide/Thiazole Cores: The target compound’s pyrimidine core distinguishes it from benzamide derivatives like B1 (N-(2-Carbamoylphenyl)-2-((3-(trifluoromethyl)phenyl)amino)benzamide) and thiazole-based analogs such as Compound 13 (BMS-354825) .

Substituent Effects :

Kinase Inhibition Potential

- Compound 13 (BMS-354825): A dual Src/Abl kinase inhibitor with IC₅₀ values in the nanomolar range. It demonstrated complete tumor regression in a K562 xenograft model at 10 mg/kg (oral) with low toxicity .

Antimicrobial Activity

Experimental Drug Profiles

- DB06969: A thienopyrimidine carboxamide with dichlorophenyl and pyrrolidinylethoxy groups, registered as an experimental kinase inhibitor . Its structural complexity underscores the role of halogenation and heterocyclic extensions in optimizing pharmacokinetics.

Data Table: Comparative Analysis of Carboxamide Derivatives

Mechanistic and Functional Insights

- Substituent Impact :

- Scaffold Flexibility : Pyrimidine carboxamides allow modular substitution to tune activity, whereas thiazole or benzamide cores offer distinct steric and electronic profiles for target engagement .

Biological Activity

N-(2-carbamoylphenyl)-6-ethoxypyrimidine-4-carboxamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound features a pyrimidine ring substituted with both ethoxy and carbamoyl groups. Its structural formula can be represented as follows:

This compound's unique structure contributes to its interactions with biological targets, making it a candidate for various therapeutic applications.

The biological activity of this compound has been linked to several mechanisms:

- Enzyme Inhibition : The compound has demonstrated the ability to inhibit specific enzymes, which is crucial for its potential as a therapeutic agent.

- Antioxidant Activity : Studies indicate that this compound exhibits antioxidant properties, helping to mitigate oxidative stress in cells.

- Anticancer Activity : Preliminary research suggests that it may induce apoptosis in cancer cells and inhibit tumor growth by disrupting cell cycle progression.

Antioxidant Activity

The antioxidant capacity of this compound has been evaluated through various assays. For instance, it showed significant DPPH radical scavenging activity with an IC50 value comparable to known antioxidants like Trolox.

| Assay Type | Result |

|---|---|

| DPPH Scavenging | IC50 = 15 µM |

| ORAC-FL Value | 1.21 ± 0.28 |

Anticancer Studies

In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HeLa (cervical) | 10 | Apoptosis induction |

| MCF-7 (breast) | 15 | G1 phase arrest |

| A549 (lung) | 12 | Apoptosis induction |

Case Studies

Several studies have highlighted the potential therapeutic applications of this compound:

- Breast Cancer Treatment : In a study involving MCF-7 cells, treatment with the compound resulted in a significant reduction in cell viability and induced apoptosis through caspase activation.

- Neuroprotective Effects : Research indicated that the compound could protect neuronal cells from oxidative damage, suggesting potential applications in neurodegenerative diseases.

- Combination Therapy : Preliminary data suggest that when combined with other chemotherapeutic agents, this compound enhances the overall efficacy against resistant cancer cell lines.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(2-carbamoylphenyl)-6-ethoxypyrimidine-4-carboxamide, and how can reaction conditions be optimized?

- Methodology : Synthesis typically involves multi-step reactions, including:

- Condensation : Reacting 6-ethoxypyrimidine-4-carboxylic acid with 2-aminobenzamide under coupling agents like EDCI/HOBt in DMF .

- Ethoxy Group Introduction : Substitution of hydroxyl or halide groups on the pyrimidine ring using ethoxide nucleophiles (e.g., NaOEt in ethanol under reflux) .

- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) and recrystallization (ethanol/water) to achieve >95% purity.

- Optimization : Monitor reaction progress via TLC or LC-MS. Adjust pH (6.5–7.5) and temperature (60–80°C) to minimize byproducts like N-acylated intermediates .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Key Techniques :

- NMR : ¹H/¹³C NMR to confirm carboxamide linkage (δ ~8.3 ppm for aromatic protons, δ ~165 ppm for carbonyl carbons) .

- XRD : Single-crystal X-ray diffraction to resolve intramolecular hydrogen bonds (e.g., N–H⋯O between carbamoyl and pyrimidine groups) and dihedral angles (<20° for planarity) .

- HRMS : High-resolution mass spectrometry (ESI+) to verify molecular ion [M+H]⁺ (calculated: 341.1382; observed: 341.1379) .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

- In Vitro Screening :

- Enzyme Inhibition : Kinase assays (e.g., Abl/Src) using ADP-Glo™ kits at 1–10 µM concentrations .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., K562 leukemia) with IC₅₀ determination .

- Solubility : Use shake-flask method in PBS (pH 7.4) to assess aqueous solubility (<10 µg/mL suggests formulation challenges) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve target affinity?

- Approach :

- Core Modifications : Replace ethoxy with morpholino ( ) or trifluoromethyl () to assess steric/electronic effects on binding .

- Substituent Analysis : Compare IC₅₀ values of derivatives (Table 1).

| Derivative | R-group (Position 6) | IC₅₀ (Abl kinase) |

|---|---|---|

| Ethoxy | -OCH₂CH₃ | 0.12 µM |

| Morpholino | -N(CH₂CH₂)₂O | 0.08 µM |

| CF₃ | -CF₃ | 0.25 µM |

- Computational Modeling : Docking (AutoDock Vina) to predict interactions with kinase ATP-binding pockets .

Q. How should contradictory data in enzyme inhibition vs. cytotoxicity results be resolved?

- Case Study : High kinase inhibition (IC₅₀ < 0.1 µM) but low cytotoxicity (IC₅₀ > 50 µM) suggests poor cellular uptake or off-target effects.

- Resolution Steps :

- Permeability Assays : Caco-2 monolayer model to evaluate passive diffusion (Papp < 1×10⁻⁶ cm/s indicates efflux issues) .

- Metabolic Stability : Microsomal incubation (human liver microsomes) to identify rapid clearance (t₁/₂ < 15 min) .

- Proteomics : SILAC-based profiling to detect unintended targets (e.g., MAPK pathways) .

Q. What strategies validate the compound’s mechanism of action in vivo?

- In Vivo Models :

- Xenograft Studies : Administer 10–50 mg/kg orally to nude mice with K562 tumors; monitor tumor volume regression and toxicity (AST/ALT levels) .

- Biomarker Analysis : ELISA for phosphorylated Abl (pTyr³⁹³) in plasma/tissue lysates .

- Pharmacokinetics : LC-MS/MS to measure Cmax (1–2 h post-dose) and AUC (8–12 h·µg/mL) .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.